molecular formula C11H16O3S B14684284 Acetic acid;2-phenylsulfanylpropan-1-ol CAS No. 32300-63-3

Acetic acid;2-phenylsulfanylpropan-1-ol

Cat. No.: B14684284
CAS No.: 32300-63-3
M. Wt: 228.31 g/mol
InChI Key: QIAPARYAHVEBMU-UHFFFAOYSA-N
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Description

Acetic acid;2-phenylsulfanylpropan-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-phenylsulfanylpropan-1-ol typically involves the reaction of 2-phenylsulfanylpropan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction mixture is subjected to distillation and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-phenylsulfanylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and halogens (Cl₂, Br₂) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylsulfanyl derivatives.

Scientific Research Applications

Acetic acid;2-phenylsulfanylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-phenylsulfanylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The phenylsulfanyl group can also participate in electron transfer processes, affecting redox reactions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylsulfanylpropan-1-ol: Lacks the acetic acid moiety, resulting in different reactivity and applications.

    Acetic acid: A simpler molecule without the phenylsulfanyl group, used widely in industry and research.

    Phenylsulfanyl derivatives: Compounds with similar structures but different substituents, leading to varied chemical properties.

Uniqueness

Acetic acid;2-phenylsulfanylpropan-1-ol is unique due to the combination of acetic acid and phenylsulfanyl functionalities, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and interactions with biological targets.

Properties

CAS No.

32300-63-3

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

acetic acid;2-phenylsulfanylpropan-1-ol

InChI

InChI=1S/C9H12OS.C2H4O2/c1-8(7-10)11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4)

InChI Key

QIAPARYAHVEBMU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)SC1=CC=CC=C1.CC(=O)O

Origin of Product

United States

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